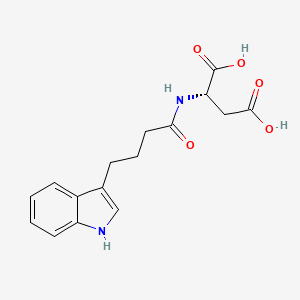

Indolebutyroyl aspartic acid

Descripción

Indolebutyroyl aspartic acid is a conjugated molecule comprising indole-3-butyric acid (IBA) linked to aspartic acid, a non-essential amino acid. IBA itself is a well-known synthetic auxin widely used in horticulture to promote root development in plant cuttings . Conjugation with aspartic acid likely modifies its solubility, stability, and bioactivity, as seen in analogous compounds like indole-3-acetic acid (IAA)-aspartate, which regulates auxin homeostasis in plants .

Propiedades

Número CAS |

101289-65-0 |

|---|---|

Fórmula molecular |

C16H18N2O5 |

Peso molecular |

318.32 g/mol |

Nombre IUPAC |

(2S)-2-[4-(1H-indol-3-yl)butanoylamino]butanedioic acid |

InChI |

InChI=1S/C16H18N2O5/c19-14(18-13(16(22)23)8-15(20)21)7-3-4-10-9-17-12-6-2-1-5-11(10)12/h1-2,5-6,9,13,17H,3-4,7-8H2,(H,18,19)(H,20,21)(H,22,23)/t13-/m0/s1 |

Clave InChI |

VZPZSWBXKJFYJG-ZDUSSCGKSA-N |

SMILES |

C1=CC=C2C(=C1)C(=CN2)CCCC(=O)NC(CC(=O)O)C(=O)O |

SMILES isomérico |

C1=CC=C2C(=C1)C(=CN2)CCCC(=O)N[C@@H](CC(=O)O)C(=O)O |

SMILES canónico |

C1=CC=C2C(=C1)C(=CN2)CCCC(=O)NC(CC(=O)O)C(=O)O |

Apariencia |

Solid powder |

Otros números CAS |

101289-65-0 |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Indolebutyroyl aspartic acid; Auxistim A; |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Indole-3-Butyric Acid (IBA)

Structural Differences :

- IBA consists of an indole ring attached to a butyric acid side chain, whereas indolebutyroyl aspartic acid replaces the terminal carboxylic acid of IBA with an aspartic acid moiety.

Indole-3-Acetic Acid (IAA) and Its Conjugates

Structural and Functional Contrasts :

Research Findings :

- IAA-aspartate is less bioactive than free IAA but critical for auxin homeostasis. This compound may follow a similar hydrolytic activation mechanism.

- The longer side chain in IBA derivatives could confer greater lipophilicity, influencing membrane permeability and persistence in plant tissues.

Asparagine and Glutamic Acid Derivatives

Asparagine vs. Aspartic Acid :

- Asparagine, an amide derivative of aspartic acid, differs by replacing a carboxyl group with an amide (-CONH₂).

- Asparagine conjugates often exhibit higher biological activity than aspartic acid derivatives. For example, lycomarasmin analogs with asparagine showed enhanced phytotoxic activity compared to aspartic acid counterparts .

Glutamic Acid Comparison :

- Glutamic acid has an additional methylene group (-CH₂-) compared to aspartic acid.

- In enzymatic studies, substituting aspartic acid with glutamic acid in metal-binding sites disrupted catalytic activity due to altered spatial positioning, highlighting the sensitivity of biological systems to side-chain length .

Malic Acid Coordination Complexes

Structural Analogues :

- Malic acid, a dicarboxylic acid with a hydroxyl group, forms coordination complexes similar to aspartic acid. A copper-aspartate complex (Cu₄(Asp)₂(Ta)₂(H₂O)₂·2H₂O) demonstrated photoluminescence properties, whereas a malic acid analogue (Cu₄(Trz)₂(Mal)₂(H₂O)₂·3H₂O) showed differences in ligand coordination due to –OH vs. –NH₂ functional groups .

Implications :

- Functional group variations (e.g., –NH₂ in aspartic acid vs. –OH in malic acid) significantly impact chemical behavior, suggesting that this compound’s amino group could enhance metal-binding or catalytic interactions compared to non-amino acid conjugates.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.